1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one
Description
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one is a thiomorpholine derivative characterized by a sulfur-containing six-membered ring (thiomorpholine) with two methyl groups at the 2-position and a sulfanyl (thiol) group attached to an ethanone backbone.
Properties
Molecular Formula |
C8H15NOS2 |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
1-(2,2-dimethylthiomorpholin-4-yl)-2-sulfanylethanone |
InChI |
InChI=1S/C8H15NOS2/c1-8(2)6-9(3-4-12-8)7(10)5-11/h11H,3-6H2,1-2H3 |
InChI Key |
JQISAQPDIZXITL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCS1)C(=O)CS)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one typically involves the reaction of 2,2-dimethylthiomorpholine with a suitable ethanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and stirred for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired production scale. The industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone moiety can be reduced to the corresponding alcohol.
Substitution: The thiomorpholine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the ethanone moiety results in the formation of the corresponding alcohol.
Scientific Research Applications
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Bromo-2,2-difluoro-1-thiomorpholinoethan-1-one (1k)
- Structure: Thiomorpholine ring with bromo and difluoro substituents on ethanone.
- Key Differences : Halogenation increases electrophilicity and molecular weight compared to the dimethylthiomorpholine-sulfanyl analog. The bromo and fluoro groups may enhance binding to hydrophobic pockets in enzyme active sites .
2-[(2-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one (CAS 339097-80-2)
- Structure : Morpholine (oxygen-containing) ring with a 2-chlorophenylsulfanyl group.
- Key Differences: Replacement of thiomorpholine with morpholine reduces lipophilicity.
Sulfanyl vs. Sulfonyl Derivatives
1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one (CAS 329079-58-5)
- Structure : Pyrimidine-sulfanyl group instead of thiomorpholine.
- Molecular weight (314.36 g/mol) is higher than typical thiomorpholine derivatives .
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone
- Structure : Sulfonyl group linked to an indole-morpholine scaffold.
- Key Differences: Sulfonyl groups are more electron-withdrawing than sulfanyl, altering reactivity and solubility.
Heterocyclic Variations
2-(2-{[2-(2,3-Dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
1-(3,5-Diphenyl-2,5-dihydro-1H-pyrazol-1-yl)-2-sulfanylethan-1-one
- Structure : Pyrazole ring substituted with phenyl groups.
- Key Differences : The pyrazole heterocycle offers two nitrogen atoms for coordination, which could enhance metal-binding properties in catalytic applications .
Data Tables
Table 1: Key Structural and Molecular Comparisons
Research Findings and Trends
Thiomorpholine vs. Morpholine : Thiomorpholine derivatives generally exhibit higher lipophilicity and metabolic stability compared to morpholine analogs due to sulfur’s lower electronegativity and larger atomic radius .
Sulfanyl Group Reactivity : Sulfanyl (thioether) groups are less oxidized than sulfonyl derivatives, making them more nucleophilic and prone to oxidation in biological systems .
Halogen Effects : Chloro and fluoro substituents enhance binding affinity through halogen bonding and hydrophobic interactions, as seen in HDAC6 inhibitors .
Biological Activity
1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one (CAS: 1598493-00-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a morpholine ring substituted with a dimethylthio group and a sulfanylethanone moiety, which may contribute to its reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds similar to 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one exhibit various biological activities, including:
- Anticancer Effects : Several derivatives of morpholine and thioether compounds have shown promising anticancer properties by inhibiting tumor cell proliferation.
- Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial activity against various pathogens.
- Anti-inflammatory Activity : Some derivatives have demonstrated the ability to reduce inflammation in preclinical models.
The precise mechanisms by which 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one exerts its biological effects are still under investigation. However, insights from related compounds suggest several potential pathways:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism, such as pyruvate kinase M2 (PKM2), leading to reduced tumor growth and proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can induce programmed cell death in cancer cells through various signaling pathways.
Anticancer Activity
A study focusing on morpholine derivatives highlighted that certain structural modifications could enhance anticancer activity. For instance, derivatives with thioether groups exhibited significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism was attributed to the disruption of cellular metabolism and induction of apoptosis.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one | MCF-7 | TBD | Apoptosis induction |
| Related Morpholine Derivative | A549 | 0.307 | PKM2 inhibition |
Antimicrobial Activity
Research has also indicated that similar thioether compounds possess antimicrobial properties. For example, derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| 1-(2,2-Dimethylthiomorpholin-4-yl)-2-sulfanylethan-1-one | E. coli | TBD |
| Morpholine Derivative | Staphylococcus aureus | TBD |
Anti-inflammatory Effects
In vitro studies revealed that certain derivatives could significantly reduce pro-inflammatory cytokines in activated macrophages. This suggests potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
